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molecular formula C22H26FN3O2 B1209307 1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 34104-74-0

1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1209307
M. Wt: 383.5 g/mol
InChI Key: MTEKHJOHUOHRQZ-UHFFFAOYSA-N
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Patent
US03936468

Procedure details

To a stirred mixture of 2.0 g of lithium aluminum hydride and 180 ml of tetrahydrofuran at room temperature, was added 4.6 g of 1-[1-(β-p-fluorobenzoylpropionyl)-4-piperidyl]-2-oxobenzimidazoline portionwise over a period of about 10 minutes. The mixture was further stirred at room temperature for one hour, then gradually heated to 60°C over a period of one hour, stirred for additional 4 hours at 60° - 65°C, and then cooled in ice. To the reaction mixture was carefully added 20 milliliters of cold water, and the precipitate formed was filtered off. The filtrate was added with 6 ml of acetic acid, and the tetrahydrofuran was removed by distillation under reduced pressure. The residue was made slightly alkaline by adding a 14% aqueous ammonia, and the solid precipitated was collected by filtration, dried, and recrystallized from toluene to obtain a white crystalline powder of 1-(p-fluorophenyl)-4-[4-(2-oxo-1-benzimidazolinyl)-piperidino]-1-butanol, melting at 160° - 161° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
1-[1-(β-p-fluorobenzoylpropionyl)-4-piperidyl]-2-oxobenzimidazoline
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[F:12][C:13]1[CH:40]=[CH:39][C:16]([C:17]([CH2:19][CH2:20][C:21]([N:23]2[CH2:28][CH2:27][CH:26]([N:29]3[C:33]4[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=4[NH:31][C:30]3=[O:38])[CH2:25][CH2:24]2)=O)=[O:18])=[CH:15][CH:14]=1>O>[F:12][C:13]1[CH:40]=[CH:39][C:16]([CH:17]([OH:18])[CH2:19][CH2:20][CH2:21][N:23]2[CH2:28][CH2:27][CH:26]([N:29]3[C:33]4[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=4[NH:31][C:30]3=[O:38])[CH2:25][CH2:24]2)=[CH:15][CH:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
180 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
1-[1-(β-p-fluorobenzoylpropionyl)-4-piperidyl]-2-oxobenzimidazoline
Quantity
4.6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CCC(=O)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O)C=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 60°C over a period of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for additional 4 hours at 60° - 65°C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was added with 6 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
by adding a 14% aqueous ammonia
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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